molecular formula C12H12BrN3O B13929327 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea

Cat. No.: B13929327
M. Wt: 294.15 g/mol
InChI Key: SZLWQAXUFNWIQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications. This compound features a bromine atom attached to an isoquinoline ring, which is further connected to an ethylurea group. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea typically involves the bromination of isoquinoline followed by the introduction of the ethylurea group. The process can be summarized in the following steps:

    Bromination of Isoquinoline: Isoquinoline is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromine atom at the 8-position of the isoquinoline ring.

    Formation of Ethylurea: The brominated isoquinoline is then reacted with ethyl isocyanate or ethylamine in the presence of a suitable catalyst to form the ethylurea group.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms.

    Coupling Reactions: The isoquinoline ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with various functional groups replacing the bromine atom, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Scientific Research Applications

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying biochemical pathways and enzyme interactions.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Bromoisoquinolin-3-yl)-3-ethylurea involves its interaction with specific molecular targets. The bromine atom and isoquinoline ring allow the compound to bind to enzymes and receptors, potentially inhibiting or activating their functions. The ethylurea group can further modulate the compound’s activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    8-Bromoisoquinoline: Lacks the ethylurea group but shares the brominated isoquinoline structure.

    3-Ethylurea: Contains the ethylurea group but lacks the isoquinoline ring.

    1-(8-Chloroisoquinolin-3-yl)-3-ethylurea: Similar structure with a chlorine atom instead of bromine.

Uniqueness

1-(8-Bromoisoquinolin-3-yl)-3-ethylurea is unique due to the combination of the brominated isoquinoline ring and the ethylurea group. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research.

Properties

Molecular Formula

C12H12BrN3O

Molecular Weight

294.15 g/mol

IUPAC Name

1-(8-bromoisoquinolin-3-yl)-3-ethylurea

InChI

InChI=1S/C12H12BrN3O/c1-2-14-12(17)16-11-6-8-4-3-5-10(13)9(8)7-15-11/h3-7H,2H2,1H3,(H2,14,15,16,17)

InChI Key

SZLWQAXUFNWIQR-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=NC=C2C(=C1)C=CC=C2Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.